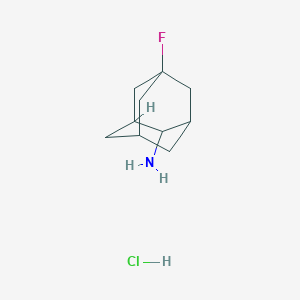

5-Fluoroadamantan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoroadamantan-2-amine hydrochloride is a chemical compound with the CAS Number: 1803581-60-3 . It has a molecular weight of 205.7 and is typically found in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C10H17ClFN . The InChI code is 1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H .Physical and Chemical Properties Analysis

This compound is a powder . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature .Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

Functionalized Adamantanes for Medicinal Therapeutics : Research on fluoroadamantane acids and amines, including "5-Fluoroadamantan-2-amine hydrochloride", highlights the impact of bridgehead fluorine substitution on the solution- and solid-state properties of functionalized adamantanes. Such compounds are pivotal in medicinal therapeutics due to their physicochemical parameters like acidity and lipophilicity, which are crucial for drug design. This study provides insights into how fluorination affects adamantane derivatives, potentially influencing their biological activity and pharmacokinetic profiles (Jasys et al., 2000).

Drug Delivery Systems

Controlled Drug Release : Another aspect of research focuses on polyurethane-based hydrogels for controlled drug delivery, using compounds like "this compound" as model substances. These studies explore how the chemical structure of polyurethanes can be manipulated to achieve desired drug release rates, highlighting the compound's utility in developing more efficient drug delivery mechanisms (Kamaci, 2020).

Antiviral Applications

Influenza A M2 WT Protein Inhibitors : Research into aminoadamantane drugs, which include derivatives like "this compound", reveals their role in blocking the membrane-embedded influenza A M2 WT ion channel protein. This highlights the potential of such compounds in antiviral therapies, providing a foundation for developing new treatments for influenza A virus infections (Konstantinidi et al., 2018).

Pharmaceutical Applications

Anticancer Agents : The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents show the importance of functional groups, such as fluorine, in enhancing the potency of these molecules. These findings underscore the potential of "this compound" and similar fluorinated compounds in the development of new anticancer drugs (Zhang et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to amantadine, which is known to interact with the nmda receptor and the viral m2 protein .

Mode of Action

Based on its structural similarity to amantadine, it may also act as an antagonist at the nmda receptor, inhibiting the activity of this receptor . Additionally, it may interact with the viral M2 protein, inhibiting viral replication .

Biochemical Pathways

This could lead to downstream effects such as modulation of synaptic plasticity, learning, and memory .

Pharmacokinetics

Amantadine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a potential nmda receptor antagonist, it could lead to a decrease in excitatory neurotransmission, potentially affecting neuronal function and communication .

Análisis Bioquímico

Biochemical Properties

It is known that adamantane derivatives have high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives

Cellular Effects

Adamantane derivatives have been found to have a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects

Molecular Mechanism

Adamantane derivatives are known to interact with various biomolecules due to their high reactivity

Metabolic Pathways

Adamantane derivatives are known to be involved in various biochemical reactions due to their high reactivity .

Propiedades

IUPAC Name |

5-fluoroadamantan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTZWINKWCUVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B2918579.png)

![2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2918586.png)

![N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2918588.png)

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2918589.png)

![(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride](/img/structure/B2918591.png)

![3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine](/img/structure/B2918592.png)

![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)